molecular formula C22H19Cl2N5O2 B14105019 9-(4-chlorophenyl)-3-[(3-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

9-(4-chlorophenyl)-3-[(3-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B14105019
M. Wt: 456.3 g/mol
InChI Key: CDMUVPVJOGJZSE-UHFFFAOYSA-N
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Description

The compound 9-(4-chlorophenyl)-3-[(3-chlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic molecule with potential applications in various fields of scientific research. This compound features a pyrimido[1,2-g]purine core structure, which is a fused heterocyclic system, and is substituted with chlorophenyl groups. The presence of these substituents can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-chlorophenyl)-3-[(3-chlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic synthesis. The key steps include:

    Formation of the pyrimido[1,2-g]purine core: This can be achieved through cyclization reactions involving appropriate precursors such as aminopyrimidines and formylated purines.

    Introduction of chlorophenyl groups: Chlorophenyl groups can be introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Methylation: The methyl group can be introduced using methylating agents such as methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

9-(4-chlorophenyl)-3-[(3-chlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of reduced derivatives with hydrogenated aromatic rings.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

9-(4-chlorophenyl)-3-[(3-chlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 9-(4-chlorophenyl)-3-[(3-chlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of chlorophenyl groups may enhance its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets being investigated.

Comparison with Similar Compounds

9-(4-chlorophenyl)-3-[(3-chlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione: can be compared with other similar compounds such as:

  • 9-(4-fluorophenyl)-3-[(3-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
  • 9-(4-bromophenyl)-3-[(3-bromophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

These compounds share a similar core structure but differ in the substituents on the phenyl rings

Properties

Molecular Formula

C22H19Cl2N5O2

Molecular Weight

456.3 g/mol

IUPAC Name

9-(4-chlorophenyl)-3-[(3-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C22H19Cl2N5O2/c1-26-19-18(20(30)29(22(26)31)13-14-4-2-5-16(24)12-14)28-11-3-10-27(21(28)25-19)17-8-6-15(23)7-9-17/h2,4-9,12H,3,10-11,13H2,1H3

InChI Key

CDMUVPVJOGJZSE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC(=CC=C3)Cl)N4CCCN(C4=N2)C5=CC=C(C=C5)Cl

Origin of Product

United States

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